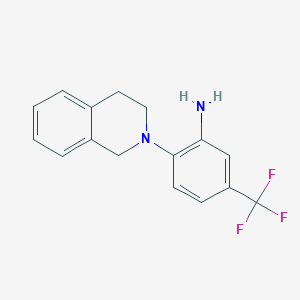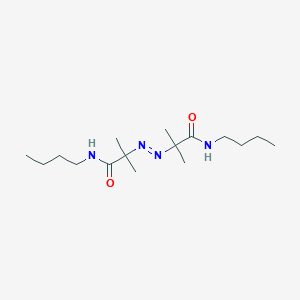
2,2'-Azobis(n-butyl-2-methylpropionamide)
Übersicht
Beschreibung
2,2'-Azobis(n-butyl-2-methylpropionamide), commonly known as AIBN, is a white crystalline powder that is widely used in the field of polymer chemistry. It is an organic compound that is soluble in most organic solvents and is primarily used as a radical initiator in the polymerization process. AIBN is a highly effective initiator and is commonly used in the production of synthetic rubbers, resins, and plastics.
Wirkmechanismus
AIBN works as a radical initiator by decomposing into two free radicals when heated or exposed to light. These free radicals then initiate the polymerization process by reacting with monomers, which leads to the formation of polymer chains. The reaction mechanism involves the formation of a nitrogen-centered radical, which then reacts with the double bond of the monomer to form a carbon-centered radical.
Biochemische Und Physiologische Effekte
AIBN is not known to have any significant biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it can be hazardous if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AIBN as a radical initiator has several advantages, such as its high efficiency and the ability to initiate polymerization at low temperatures. However, AIBN has some limitations, such as its sensitivity to heat and light, which can cause premature decomposition. Additionally, AIBN can be hazardous if not handled properly, and its use requires proper safety precautions.
Zukünftige Richtungen
1. The development of new and more efficient radical initiators that are less sensitive to heat and light.
2. The investigation of the use of AIBN in the production of new types of polymers and composites.
3. The study of the mechanism of action of AIBN and its interaction with other compounds.
4. The exploration of the potential use of AIBN in other fields, such as medicine and agriculture.
In conclusion, AIBN is a crucial compound in the field of polymer chemistry and has a wide range of applications in the production of industrial products. Its use in scientific research has led to significant advances in the field of polymerization and has opened up new avenues for research. While AIBN has some limitations, its advantages make it an essential component in many laboratory experiments. As research in this field continues, new and innovative uses for AIBN are likely to emerge.
Wissenschaftliche Forschungsanwendungen
AIBN is widely used in scientific research as a radical initiator for various polymerization reactions. It is also used in the synthesis of organic compounds and as a cross-linking agent in the production of polymers. AIBN is an essential component in the production of many industrial products such as adhesives, coatings, and composites.
Eigenschaften
CAS-Nummer |
195520-32-2 |
|---|---|
Produktname |
2,2'-Azobis(n-butyl-2-methylpropionamide) |
Molekularformel |
C16H32N4O2 |
Molekulargewicht |
312.45 g/mol |
IUPAC-Name |
N-butyl-2-[[1-(butylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H32N4O2/c1-7-9-11-17-13(21)15(3,4)19-20-16(5,6)14(22)18-12-10-8-2/h7-12H2,1-6H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
SFLRURCEBYIKSS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
Kanonische SMILES |
CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC |
Synonyme |
2,2'-AZOBIS(N-BUTYL-2-METHYLPROPIONAMIDE) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

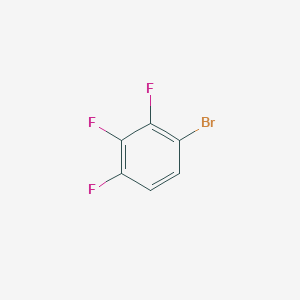
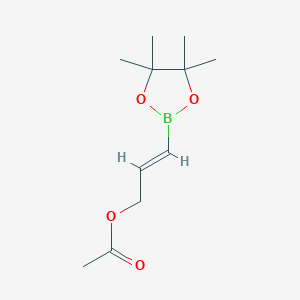
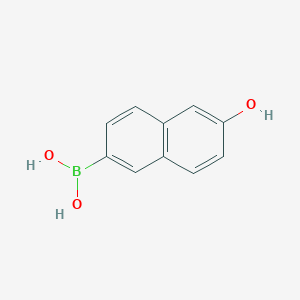
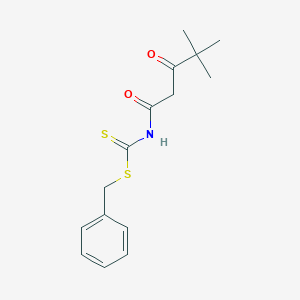
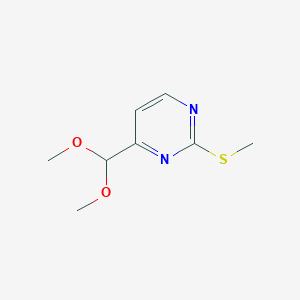
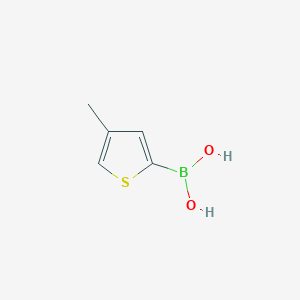
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
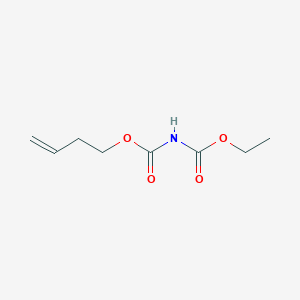
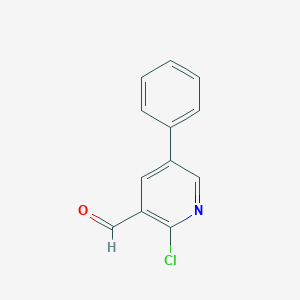
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
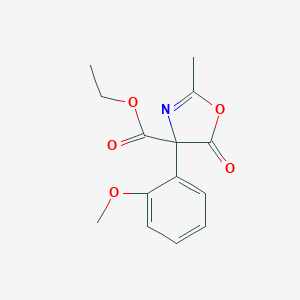
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
